molecular formula C11H17BN2O3 B1439238 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid CAS No. 850567-31-6

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

Cat. No.: B1439238
CAS No.: 850567-31-6
M. Wt: 236.08 g/mol
InChI Key: WGZQGJKHTBTXLD-UHFFFAOYSA-N
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Description

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C11H17BN2O3. It is a boronic acid derivative, which is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation to form the boronic acid. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes the use of environmentally benign organoboron reagents and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to boronic esters or borates.

    Reduction: Formation of borohydrides.

    Substitution: Formation of new carbon-carbon bonds through cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from these reactions include various boronic esters, borates, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

    Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-(Dimethylamino)phenylboronic acid
  • 3-(Carbamoyl)phenylboronic acid

Uniqueness

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid is unique due to its combination of a dimethylaminoethyl group and a carbamoyl group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly useful in Suzuki–Miyaura coupling reactions and other applications where stable boronic acid derivatives are required .

Properties

IUPAC Name

[3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-14(2)7-6-13-11(15)9-4-3-5-10(8-9)12(16)17/h3-5,8,16-17H,6-7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZQGJKHTBTXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657268
Record name (3-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-31-6
Record name (3-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Dimethylaminoethylaminocarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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